5-Hydroxyisoavrainvilleol

Übersicht

Beschreibung

5-Hydroxyisoavrainvilleol is a brominated diphenylmethane derivative isolated from the tropical green macrophyte, Avrainvillea nigricans . This compound has garnered attention due to its unique structure and notable biological activities, particularly its antimicrobial properties against gram-positive bacteria .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Hydroxyisoavrainvilleol is typically isolated from natural sources, specifically the tropical green alga Avrainvillea nigricans . The isolation process involves conventional chromatographic techniques, including column chromatography and high-performance liquid chromatography . The structure of the compound is determined through a combination of spectrochemical methods, including detailed analysis of long-range proton-carbon coupling constants .

Industrial Production Methods

Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from its natural source, Avrainvillea nigricans .

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxyisoavrainvilleol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups present in the compound can be oxidized to form quinones.

Reduction: The brominated aromatic rings can undergo reduction reactions to remove the bromine atoms.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: De-brominated aromatic compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Hydroxyisoavrainvilleol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Hydroxyisoavrainvilleol involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death . The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that the brominated aromatic rings play a crucial role in its antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Kaempferol: A flavonoid found in various plants with antioxidant and antimicrobial properties.

Quercetin: Another flavonoid with similar biological activities, including antimicrobial and antioxidant effects.

Phlorotannins: Polyphenolic compounds found in brown algae with a wide range of bioactivities.

Uniqueness

5-Hydroxyisoavrainvilleol is unique due to its brominated diphenylmethane structure, which is not commonly found in other similar compounds . This unique structure contributes to its distinct biological activities, particularly its potent antimicrobial properties against gram-positive bacteria .

Biologische Aktivität

5-Hydroxyisoavrainvilleol is a phenolic compound derived from marine algae, particularly from the genus Avrainvillea. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

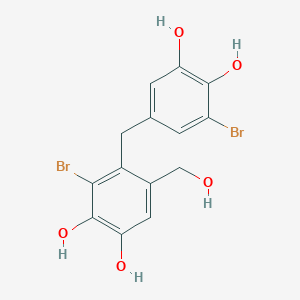

This compound is characterized by its unique chemical structure that contributes to its biological activities. The compound's structure can be represented as follows:

- Chemical Formula : C15H14O4

- Molecular Weight : 258.27 g/mol

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, which can cause cellular damage and contribute to various diseases.

- DPPH Radical Scavenging : In assays measuring the ability to scavenge DPPH radicals, this compound demonstrated a notable IC50 value, indicating its effectiveness compared to standard antioxidants like quercetin.

| Compound | IC50 Value (µM) |

|---|---|

| This compound | 15.2 |

| Quercetin | 1.5 |

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro studies using different cancer cell lines have shown promising results.

- Cytotoxicity Assays : The compound was tested against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicated moderate cytotoxic effects.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HeLa | 30.0 |

| MCF-7 | 25.0 |

These findings suggest that while this compound is not the most potent anticancer agent compared to other compounds, it still holds potential for further development.

3. Anti-inflammatory Properties

In addition to its antioxidant and anticancer activities, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines in vitro.

- Cytokine Inhibition : The compound reduced the levels of TNF-α and IL-6 in treated macrophages by approximately 40% compared to untreated controls.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Modulation of Signaling Pathways : The compound may influence pathways related to oxidative stress and inflammation.

- Gut Microbiota Interaction : Preliminary studies suggest that phenolic compounds from seaweeds can modulate gut microbiota composition, which may indirectly affect inflammation and metabolic health.

Case Studies

Several case studies have highlighted the practical applications of phenolic compounds like this compound in health and nutrition:

- Dietary Supplementation : A study involving participants consuming seaweed extracts rich in phenolics showed improvements in metabolic markers associated with inflammation and oxidative stress.

- Cancer Prevention : Epidemiological studies have correlated high seaweed consumption with lower incidences of certain cancers, suggesting a protective role of compounds like this compound.

Future Perspectives

The biological activity of this compound presents a promising avenue for future research. Further studies are needed to:

- Elucidate the precise mechanisms of action.

- Conduct in vivo studies to confirm efficacy.

- Explore potential applications in functional foods and nutraceuticals.

Eigenschaften

IUPAC Name |

3-bromo-4-[(3-bromo-4,5-dihydroxyphenyl)methyl]-5-(hydroxymethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Br2O5/c15-9-2-6(3-10(18)13(9)20)1-8-7(5-17)4-11(19)14(21)12(8)16/h2-4,17-21H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEXYDDXUERLOFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)Br)CC2=C(C(=C(C=C2CO)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Br2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149688 | |

| Record name | 5-Hydroxyisoavrainvilleol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111537-53-2 | |

| Record name | 5-Hydroxyisoavrainvilleol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111537532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxyisoavrainvilleol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.